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Compound of Interest

Compound Name: EGFR-IN-145

Cat. No.: B2449277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the epidermal

growth factor receptor (EGFR) inhibitor, EGFR-IN-145, also identified as compound 7c. The

document collates available quantitative data, details relevant experimental methodologies,

and visualizes key signaling pathways and workflows to support research and drug

development efforts in oncology and related fields.

Quantitative Binding Affinity of EGFR-IN-145
EGFR-IN-145 has been characterized as an inhibitor of wild-type EGFR kinase. The publicly

available data indicates a moderate inhibitory activity at a micromolar concentration.

Compound
Name

Target
Concentration
(µM)

Inhibition Rate
(%)

Source

EGFR-IN-145

(compound 7c)

EGFR-wild type

kinase
20 52.7 [1][2][3]

It is important to note that the designation "compound 7c" has been used in various

independent research publications to describe different chemical entities with EGFR inhibitory

activity. The following tables summarize the binding affinity data for other compounds also

designated as "7c" in their respective studies, providing a broader context of EGFR inhibition.
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Table 1: Binding Affinity of a Dual ALK/EGFR Inhibitor (Compound 7c)

This compound acts as a reversible ATP-competitive inhibitor of ALK and an irreversible,

covalent inhibitor of the T790M mutant of EGFR.

Target Enzyme/Cell Line IC50 (nM)

Enzymatic Assay

ALK 103

EGFR (T790M) 26

EGFR (L858R/T790M) 86

EGFR (wild-type) -

Cellular Assay

EML4-ALK transformed Ba/F3 cells -

DFCI032 (EML4-ALK and activated EGFR) 170

Table 2: Binding Affinity of a Urea Analog (Compound 7c)

This compound was evaluated for its potential to inhibit EGFR kinase activity.

Target IC50 (nM)
Standard Drug (Erlotinib)
IC50 (nM)

EGFR 42.91 ± 0.80 26.85 ± 0.72

Experimental Protocols
The determination of EGFR kinase inhibition by compounds like EGFR-IN-145 typically

involves biochemical assays that measure the phosphorylation of a substrate by the EGFR

kinase domain.

General EGFR Kinase Inhibition Assay Protocol
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A common method to determine the inhibitory activity of a compound against EGFR is a kinase

assay, often performed using a format such as a luminescent kinase assay or a time-resolved

fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To measure the ability of a test compound to inhibit the phosphorylation of a

substrate by the EGFR kinase.

Materials:

Recombinant human EGFR kinase domain

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM

DTT)

ATP (Adenosine triphosphate)

A suitable kinase substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1)

Test compound (e.g., EGFR-IN-145) dissolved in a suitable solvent (e.g., DMSO)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Microplate reader for luminescence or fluorescence detection

Procedure:

Reaction Setup: In a 384-well plate, add the following components in order:

1 µl of the test inhibitor at various concentrations (or vehicle control, e.g., 5% DMSO).

2 µl of recombinant EGFR enzyme solution.

2 µl of a mixture containing the substrate and ATP.

Incubation: Incubate the reaction mixture at room temperature for a defined period, typically

60 minutes, to allow the kinase reaction to proceed.

Reaction Termination and Detection:
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Add 5 µl of the detection reagent's first component (e.g., ADP-Glo™ Reagent) to terminate

the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40

minutes.

Add 10 µl of the second detection reagent (e.g., Kinase Detection Reagent) to convert the

ADP generated by the kinase reaction into a detectable signal (e.g., luminescence).

Incubate at room temperature for 30 minutes.

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader. The intensity

of the signal is proportional to the amount of ADP produced and thus reflects the EGFR

kinase activity.

Data Analysis: The percentage of inhibition is calculated by comparing the signal in the

presence of the inhibitor to the signal of the vehicle control. The IC50 value, the

concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations
EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and

undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a

cascade of downstream signaling pathways crucial for cell proliferation, survival, and

differentiation. EGFR inhibitors like EGFR-IN-145 block this initial phosphorylation step, thereby

inhibiting these downstream signals.

EGFR Signaling Pathway
The diagram below illustrates the major signaling cascades activated by EGFR.
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Caption: EGFR signaling pathway and the point of inhibition by EGFR-IN-145.
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Experimental Workflow for EGFR Inhibition Assay
The following diagram outlines the typical workflow for determining the inhibitory activity of a

compound against EGFR.
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Caption: Workflow for an EGFR kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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